(1S)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride
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Overview
Description
(1S)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a cyclopentyl group attached to a difluoroethanamine moiety, with the addition of a hydrochloride group to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoroethanamine: The difluoroethanamine moiety is introduced via nucleophilic substitution reactions, where a suitable difluoroethane precursor reacts with an amine source.
Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoroethanamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentylamines.
Scientific Research Applications
(1S)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-Cyclopentyl-2,2-difluoroethanol
- (1S)-1-Cyclopentyl-2,2-difluoropropanamine
- (1S)-1-Cyclopentyl-2,2-difluorobutanamine
Uniqueness
(1S)-1-Cyclopentyl-2,2-difluoroethanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its difluoroethanamine moiety and hydrochloride group contribute to its stability, solubility, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-1-cyclopentyl-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)6(10)5-3-1-2-4-5;/h5-7H,1-4,10H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNYUVKBKHNLKP-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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